Apricoxib - 197904-84-0

Apricoxib

Catalog Number: EVT-288355
CAS Number: 197904-84-0
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Apricoxib (CS-706) is a small-molecule, orally active, selective cyclooxygenase-2 (COX-2) inhibitor. [] It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is currently under development for its potential as an analgesic and anti-cancer agent. [] In scientific research, apricoxib is primarily used as a tool to investigate the role of COX-2 in various biological processes, particularly in inflammation and cancer.

Overview

Apricoxib is a selective cyclooxygenase-2 inhibitor, also known as CS-706, developed primarily for its anti-inflammatory and analgesic properties. It has gained attention for its potential applications in cancer treatment, particularly in inhibiting the growth of various tumor types by targeting the cyclooxygenase-2 enzyme, which is often overexpressed in cancerous tissues. The compound is synthesized through a series of chemical reactions that allow for efficient production from commercially available starting materials.

Source

The synthesis of apricoxib involves the use of methyl 4-ethoxybenzoate as a starting material, which undergoes several transformations to yield the final product. The compound has been studied extensively for its pharmacological properties, particularly in preclinical models of cancer and inflammation.

Classification

Apricoxib is classified as a non-steroidal anti-inflammatory drug (NSAID) and specifically as a cyclooxygenase-2 selective inhibitor. This classification is crucial as it distinguishes apricoxib from other NSAIDs that may inhibit both cyclooxygenase-1 and cyclooxygenase-2 enzymes.

Synthesis Analysis

Methods

The synthesis of apricoxib has been reported to be efficient and involves a three-step process:

  1. Formation of Homoallylic Ketone: The initial step involves the copper-catalyzed formation of a homoallylic ketone from methyl 4-ethoxybenzoate.
  2. Ozonolysis: This intermediate undergoes ozonolysis to produce a γ-ketoaldehyde.
  3. Condensation: The final step involves the condensation of the γ-ketoaldehyde with sulphanilamide to yield apricoxib.

This method allows for the production of apricoxib in multi-gram quantities with good yield (approximately 71%) and purity, making it suitable for further biological evaluation and preclinical studies .

Molecular Structure Analysis

Structure

The molecular formula of apricoxib is C17_{17}H18_{18}N2_{2}O3_{3}S. Its structure features a sulfonamide group, which is critical for its biological activity. The compound's molecular weight is approximately 334.40 g/mol.

Data

The melting point of apricoxib has been reported to be between 161–163 °C . Spectroscopic data, such as nuclear magnetic resonance (NMR) and mass spectrometry, confirm its structural integrity and purity after synthesis.

Chemical Reactions Analysis

Reactions

Apricoxib primarily acts through its inhibition of cyclooxygenase-2, leading to decreased production of prostaglandins, particularly prostaglandin E2. This inhibition can significantly affect inflammatory processes and tumor growth.

  1. Inhibition Mechanism: Apricoxib binds selectively to the active site of cyclooxygenase-2, preventing substrate access and subsequent prostaglandin synthesis.
  2. Biological Activity: In vitro studies have demonstrated that apricoxib effectively reduces prostaglandin E2 levels in various cancer cell lines .

Technical Details

The efficiency of apricoxib in inhibiting cyclooxygenase-2 was shown to be comparable to that of celecoxib, another well-known COX-2 inhibitor. This suggests that apricoxib may be a viable alternative in clinical settings where COX-2 inhibition is desired .

Mechanism of Action

Process

Apricoxib exerts its pharmacological effects primarily through the following mechanisms:

  1. Selective Inhibition: By selectively inhibiting cyclooxygenase-2, apricoxib reduces inflammation and pain associated with various conditions.
  2. Impact on Tumor Growth: The reduction in prostaglandin E2 levels not only alleviates inflammation but also contributes to decreased tumor cell proliferation and survival in specific cancer types .

Data

In studies involving human pancreatic cancer cell lines, apricoxib demonstrated significant cytotoxic effects and improved responses to standard chemotherapy agents when used in combination therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Apricoxib typically appears as a white solid.
  • Solubility: It exhibits moderate solubility in organic solvents such as dichloromethane and methanol but limited solubility in water.

Chemical Properties

  • Stability: Apricoxib is stable under standard laboratory conditions but should be protected from light and moisture to maintain its integrity.
  • pH Sensitivity: The compound's solubility may vary with pH changes, which could influence its bioavailability in physiological environments.
Applications

Scientific Uses

Apricoxib has several potential applications:

  1. Cancer Therapy: Its ability to inhibit cyclooxygenase-2 makes it a candidate for adjunctive therapy in various cancers where COX-2 is overexpressed.
  2. Pain Management: As an anti-inflammatory agent, apricoxib can be utilized in managing pain associated with inflammatory conditions.
  3. Research Tool: In experimental settings, apricoxib serves as a valuable tool for studying the role of cyclooxygenase enzymes in inflammation and cancer biology.
Introduction to Apricoxib in Oncological Research

Role of COX-2 Inhibition in Cancer Pathogenesis

Cyclooxygenase-2 (COX-2) is an inducible enzyme overexpressed in inflammatory and neoplastic tissues but minimally present in healthy organs. Its catalytic activity converts arachidonic acid to prostaglandin G₂ (PGG₂), subsequently reduced to prostaglandin H₂ (PGH₂), the precursor of pro-tumorigenic lipid mediators like prostaglandin E₂ (PGE₂) [3] [8]. In epithelial malignancies (e.g., pancreatic, lung, colorectal), COX-2 overexpression correlates with:

  • Tumor Angiogenesis: COX-2-derived PGE₂ upregulates vascular endothelial growth factor (VEGF), stimulating endothelial cell proliferation and abnormal vessel formation [2] [4].
  • Metastasis and EMT: PGE₂ induces epithelial-mesenchymal transition (EMT) by downregulating E-cadherin and upregulating vimentin/Zeb1, enhancing cell motility and invasion [2] [10].
  • Immune Evasion: COX-2/PGE₂ axis suppresses dendritic cell maturation, increases myeloid-derived suppressor cells (MDSCs), and inhibits CD8⁺ T-cell/NK-cell cytotoxicity [4].

Table 1: COX-2 Overexpression in Human Cancers

Cancer TypeOverexpression FrequencyClinical Correlation
Pancreatic75%Shorter overall survival, increased invasion
Colorectal85%Higher metastatic incidence
Non-Small Cell Lung70-80%Chemoresistance, poor prognosis

Data compiled from [1] [3] [9]

Preclinically, COX-2 inhibition reduces tumor growth by >50% in xenograft models and reverses EMT, reinstating epithelial phenotypes [2] [7].

Rationale for Targeting Prostaglandin E₂ (PGE₂) Signaling in Epithelial Malignancies

PGE₂, the primary COX-2 downstream effector, binds four G-protein-coupled receptors (EP1–EP4), activating distinct oncogenic pathways:

  • EP1: Mobilizes intracellular Ca²⁺, upregulating anti-apoptotic proteins like Bcl-2 in hepatocellular carcinoma [4].
  • EP2/EP4: Activate cAMP-PKA and PI3K/AKT pathways, promoting cell proliferation and VEGF-mediated angiogenesis [4] [8].
  • EP3: Controversially implicated in metastasis via VEGF receptor cross-talk [4].

Table 2: Pro-Tumorigenic Signaling by PGE₂ Receptors

ReceptorDownstream PathwayOncogenic Effect
EP1Ca²⁺/PKCAnti-apoptosis, proliferation
EP2cAMP-PKA/β-cateninImmune suppression, EMT induction
EP4PI3K/AKT/NF-κBAngiogenesis, metastasis
EP3VEGF amplificationInconsistent (pro-/anti-tumor roles)

Data derived from [4] [8]

Apricoxib (chemical formula: C₁₉H₂₀N₂O₃S; molecular weight: 356.44 g/mol) selectively inhibits COX-2 (IC₅₀ = 0.09 μM), reducing intratumoral PGE₂ by >80% in pancreatic xenografts [1] [6]. This suppression:

  • Sensitizes Tumors to Therapy: Lowers gemcitabine IC₅₀ by 3.5-fold in COX-2⁺ pancreatic cell lines (AsPC-1, Su.86.86) by inhibiting PGE₂-mediated EGFR transactivation [2].
  • Normalizes Vasculature: Maintains microvessel density while improving perfusion, enhancing drug delivery in orthotopic models [2].
  • Reverses Immunosuppression: Decreases PD-L1 expression and MDSC infiltration in COX-2-driven microenvironments [4] [5].

Historical Development and Investigational Status of Apricoxib

Apricoxib (originally designated CS-706) emerged as a second-generation COX-2 inhibitor with improved selectivity and pharmacokinetics. Key developmental milestones include:

  • Preclinical Optimization: Engineered for >1,000-fold selectivity for COX-2 over COX-1, minimizing gastrointestinal toxicity [6] [7].
  • Phase II Clinical Trials:
  • NSCLC: The APRiCOT-L trial (NCT00652340) combined apricoxib with erlotinib in 120 biomarker-selected patients. While progression-free survival (PFS) improved, objective response rates remained modest (15–22%) [9].
  • Pancreatic Cancer: A trial with apricoxib + gemcitabine/erlotinib showed tumor reduction in 60% of patients with high baseline urinary PGE-M (PGE₂ metabolite) [2] [7].
  • Termination of Development: In 2015, development was discontinued due to insufficient efficacy in unselected NSCLC and pancreatic cohorts. Biomarker analyses revealed responses were confined to patients with elevated COX-2/PGE₂ pathway activity [1] [7].

Table 3: Clinical Trials of Apricoxib in Oncology

Trial PhaseCancer TypeCombination TherapyKey OutcomeStatus
IINSCLCErlotinibImproved PFS in COX-2⁺ subgroupCompleted
IIPancreaticGemcitabine/erlotinib60% tumor reduction in high PGE-M patientsCompleted
IIBreastNone (monotherapy)Limited efficacyTerminated

Data from [1] [7] [9]

Current research focuses on:

  • Predictive Biomarkers: Urinary PGE-M and tumor COX-2 immunohistochemistry to identify responsive subpopulations [2] [5].
  • Nanoformulations: Liposomal apricoxib to enhance tumor targeting, though clinical data remain nascent [8].
  • Combination with Immunotherapy: Preclinical evidence suggests apricoxib synergizes with anti-PD-1 by mitigating PGE₂-mediated T-cell exhaustion [4] [5].

Table 4: Key Properties of Apricoxib

PropertyDetail
Chemical Name4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide
CAS Number197904-84-0
DrugBank IDDB12378
MechanismSelective COX-2 inhibition
Investigational StatusAbandoned (2015)

Structural and regulatory data from [1] [6]

Despite discontinuation, apricoxib remains a pharmacologic tool for studying COX-2/PGE₂ axis disruption, with retrospective analyses suggesting a 17.5% survival improvement in COX-2⁺ cancer patients receiving COX inhibitors [5].

Properties

CAS Number

197904-84-0

Product Name

Apricoxib

IUPAC Name

4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23)

InChI Key

JTMITOKKUMVWRT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

CS701; CS-701; CS 701 CS-706; CS706; CS 706; TG01; TG-01; TG01; R109339; R-109339; R 109339;TP-1001; TP-2001 Benzenesulfonamide 42(4ethoxyphenyl)4methyl1Hpyrrol1yl; Capoxigem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.